2-Piperidinoacetamidoxime

Description

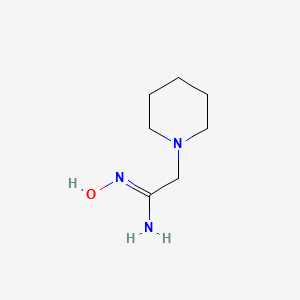

2-Piperidinoacetamidoxime (CAS No. 175136-64-8), with the molecular formula C₇H₁₅N₃O and molecular weight 157.21 g/mol, is a nitrogen-containing heterocyclic compound. Its structure comprises a piperidine ring linked to an amidoxime functional group (–C(NH₂)=N–OH), which confers unique reactivity and coordination properties . Key physicochemical properties include:

- Density: 1.24 g/cm³

- Melting point: 161°C

- Boiling point: 302°C (at 760 mmHg)

- Flash point: 136.4°C

- Vapor pressure: 9.93 × 10⁻⁵ mmHg (25°C)

This compound is primarily used in chemical synthesis as an intermediate, leveraging its amidoxime group for nucleophilic reactions and metal coordination . Safety protocols highlight its corrosive nature (Risk phrase R34: Causes burns), necessitating protective equipment (S36/37/39) and immediate medical attention upon exposure (S45) .

Properties

CAS No. |

175136-64-8 |

|---|---|

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N'-hydroxy-2-piperidin-1-ylethanimidamide |

InChI |

InChI=1S/C7H15N3O/c8-7(9-11)6-10-4-2-1-3-5-10/h11H,1-6H2,(H2,8,9) |

InChI Key |

FWFVZEXRAAFFEU-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC(=NO)N |

Isomeric SMILES |

C1CCN(CC1)C/C(=N\O)/N |

Canonical SMILES |

C1CCN(CC1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinoacetamidoxime typically involves the reaction of piperidine with acetamidoxime. One common method includes the following steps:

Formation of Acetamidoxime: Acetamidoxime is synthesized by reacting hydroxylamine with acetonitrile under acidic conditions.

Reaction with Piperidine: The acetamidoxime is then reacted with piperidine in the presence of a suitable catalyst, such as a base like sodium hydroxide, to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinoacetamidoxime can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form nitriles or amides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amidoxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Nitriles or amides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Piperidinoacetamidoxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperidinoacetamidoxime involves its interaction with specific molecular targets. The amidoxime group can act as a ligand, binding to metal ions and facilitating various catalytic processes. Additionally, its piperidine moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Piperidone (CAS No. 675-20-7)

Structural and Functional Differences :

- Molecular formula: C₅H₉NO

- Molecular weight : 99.13 g/mol

- Key functional group : Ketone (–C=O) instead of amidoxime.

Physicochemical Properties :

- Boiling point: 245°C (lower than 2-Piperidinoacetamidoxime due to reduced polarity)

- Applications : Industrial manufacturing, laboratory reagent .

Safety: Classified as corrosive (C), requiring similar handling precautions as this compound .

8-Azahypoxanthine (CAS No. 2683-90-1)

Structural and Functional Differences :

- Molecular formula : C₄H₃N₅O

- Key functional groups : Azapurine core with a hypoxanthine-like structure.

Applications: Biochemical research, particularly in nucleotide metabolism studies. Unlike this compound, it lacks a piperidine ring, limiting its utility in coordination chemistry .

1-(4-Bromophenylsulfonyl)piperidin-4-one (CAS No. 929000-54-4)

Structural and Functional Differences :

- Key functional groups : Sulfonyl (–SO₂–) and ketone groups.

- Molecular weight : ~318 g/mol (estimated).

Reactivity: The electron-withdrawing sulfonyl group enhances stability but reduces nucleophilic reactivity compared to this compound. Primarily used in pharmaceutical synthesis .

Data Table: Comparative Overview

Key Research Findings

Reactivity: The amidoxime group in this compound enables chelation with transition metals, a feature absent in 2-Piperidone or sulfonamide derivatives .

Thermal Stability : Higher boiling point (302°C) compared to 2-Piperidone (245°C) reflects stronger intermolecular hydrogen bonding from the amidoxime group .

Safety: Both this compound and 2-Piperidone require stringent handling due to corrosive properties, contrasting with less hazardous analogs like 8-Azahypoxanthine .

Biological Activity

2-Piperidinoacetamidoxime (CAS No. 175136-64-8) is an organic compound that combines a piperidine ring with an amidoxime functional group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H15N3O

- Molecular Weight : 157.22 g/mol

- Functional Groups : Piperidine and amidoxime

The presence of both piperidine and amidoxime groups enhances the compound's reactivity and biological profile, allowing it to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its potential against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest that certain derivatives can effectively inhibit bacterial growth at low concentrations .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 2-4 | M. tuberculosis (standard strain) |

| Derivative A | 0.5-4 | M. tuberculosis (resistant strain) |

| Derivative B | ≥1000 | Other microorganisms |

Anticancer Properties

The anticancer potential of this compound has been explored in vitro, showing promising results in inhibiting the proliferation of cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Nucleic Acid Interaction : There is evidence suggesting that it can interact with DNA or RNA, potentially affecting gene expression and cellular responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Efficacy : A systematic review assessed various derivatives' effectiveness against M. tuberculosis, identifying structural modifications that enhance activity against resistant strains .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that certain derivatives exhibit selective cytotoxicity, with IC50 values indicating non-toxic profiles at therapeutic concentrations.

- Structure-Activity Relationship (SAR) : Research focused on understanding how modifications to the piperidine or amidoxime moieties influence biological activity, providing insights for future drug design .

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

- Optimization of Derivatives : Further synthesis and testing of derivatives could lead to more potent antimicrobial and anticancer agents.

- In Vivo Studies : Animal models are needed to evaluate the pharmacokinetics, safety, and efficacy of promising compounds.

- Mechanistic Studies : Detailed mechanistic studies will help elucidate the specific pathways affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.